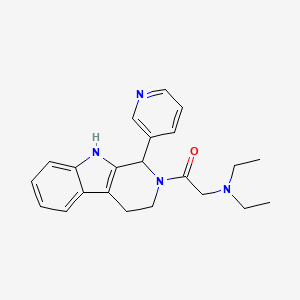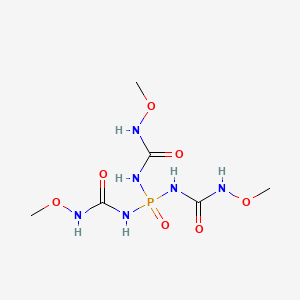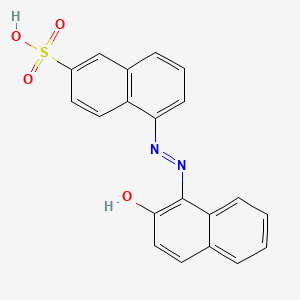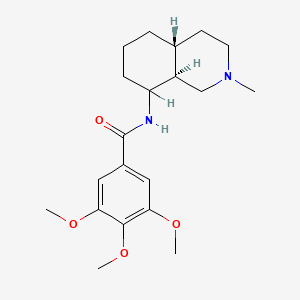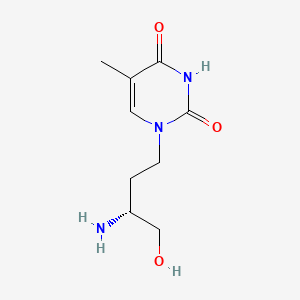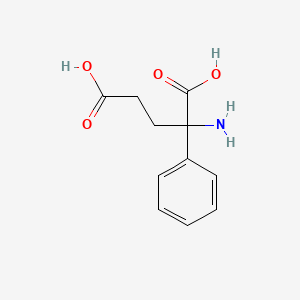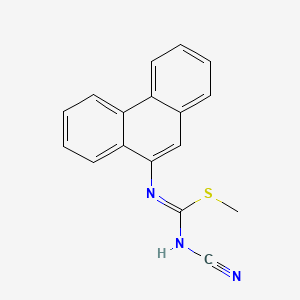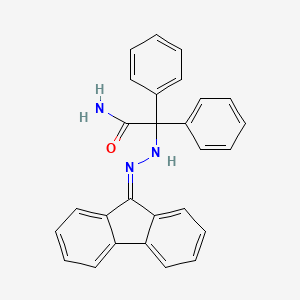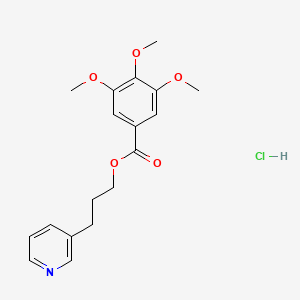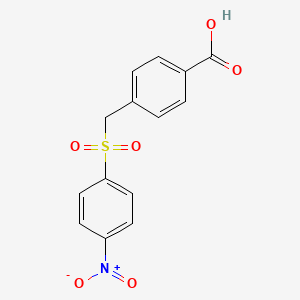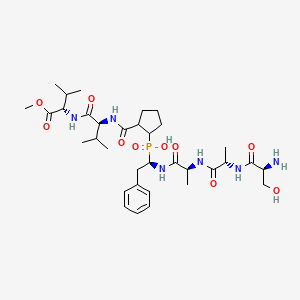
L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester typically involves multi-step organic synthesis techniques The process may start with the protection of amino acid functional groups, followed by the coupling of amino acid residues using peptide bond formation reactions
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers and large-scale reactors. The process is optimized for yield and purity, with careful monitoring of reaction conditions and purification steps, such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl and phosphinyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl and phosphinyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases related to amino acid metabolism.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Valine derivatives: Compounds with similar amino acid residues but different functional groups.
Phosphinyl-containing peptides: Peptides that include a phosphinyl group but differ in amino acid sequence.
Cyclopentyl derivatives: Molecules containing a cyclopentyl ring but lacking the complex peptide structure.
Uniqueness
L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester is unique due to its combination of multiple amino acid residues, a phosphinyl group, and a cyclopentyl moiety. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from simpler analogs.
Propiedades
Número CAS |
126333-35-5 |
|---|---|
Fórmula molecular |
C34H55N6O10P |
Peso molecular |
738.8 g/mol |
Nombre IUPAC |
[(1R)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-2-phenylethyl]-[2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]cyclopentyl]phosphinic acid |
InChI |
InChI=1S/C34H55N6O10P/c1-18(2)27(33(46)40-28(19(3)4)34(47)50-7)39-31(44)23-14-11-15-25(23)51(48,49)26(16-22-12-9-8-10-13-22)38-30(43)21(6)36-29(42)20(5)37-32(45)24(35)17-41/h8-10,12-13,18-21,23-28,41H,11,14-17,35H2,1-7H3,(H,36,42)(H,37,45)(H,38,43)(H,39,44)(H,40,46)(H,48,49)/t20-,21-,23?,24-,25?,26+,27-,28-/m0/s1 |
Clave InChI |
ZPVMCCHLCDLGSU-MGJFPLSCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(C2CCCC2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




